This compound can be classified as:
The synthesis of 4-amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one can be achieved through several methods, often involving the reaction of specific precursors under controlled conditions.
The molecular structure of 4-amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one features a bicyclic system comprising a pyrazole ring fused to a pyrimidine ring.
The structure is confirmed through various spectroscopic techniques:
4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is involved in several chemical reactions that enhance its utility in medicinal chemistry:
The mechanism of action for compounds like 4-amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one primarily involves inhibition of specific kinases that play critical roles in cancer cell proliferation and survival.
Molecular docking studies indicate that these compounds fit well into the ATP-binding pocket of DDR1, forming crucial hydrogen bonds that stabilize the interaction and enhance inhibitory effects.
The physical and chemical properties of 4-amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one contribute to its solubility and reactivity:
The applications of 4-amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one span various fields:
This compound is primarily studied for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit key kinases involved in tumor progression.
It serves as a lead compound for developing new inhibitors targeting different kinases beyond DDR1, including Bruton's tyrosine kinase and others involved in inflammatory responses.
Due to its favorable pharmacological profile, it is being explored for formulation into drugs aimed at treating various cancers and possibly other diseases related to kinase dysregulation.
4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one represents a privileged scaffold in medicinal chemistry due to its unique physicochemical properties and versatile target engagement. This bicyclic heterocycle mimics purine nucleobases, serving as a bioisosteric replacement for adenine in ATP-competitive inhibitors. Its planar structure enables deep penetration into hydrophobic kinase pockets, while the lactam oxygen at position 3 and amino group at position 4 form critical hydrogen bonds with kinase hinge regions. The N1 position offers a key vector for hydrophobic substituents that occupy allosteric pockets, enhancing selectivity. This scaffold’s synthetic tractability allows strategic modifications at C3, C4, and N1 positions, enabling optimization of potency, pharmacokinetics, and selectivity profiles across diverse target classes.
Table 1: Key Functional Groups and Their Roles in Target Binding
Position | Functional Group | Binding Interactions | Biological Significance |
---|---|---|---|
3 | Carbonyl (lactam) | H-bond acceptor with backbone NH | Anchors to kinase hinge region |
4 | Amino group | H-bond donor to carbonyl backbone | Mimics adenine’s exocyclic amine |
1 | Variable substituent | Hydrophobic pocket occupancy | Enhances selectivity and potency |
5/6 | Ring nitrogens | Water-mediated H-bonds | Stabilizes binding pose |
The scaffold emerged as a kinase inhibitor template in the early 2000s, with seminal work demonstrating its potent EGFR inhibition (IC₅₀ = 16–88 nM against mutants) [3]. A breakthrough arrived with the discovery of PP242 (Torkinib), a first-in-class mTOR inhibitor featuring this core (IC₅₀ = 8 nM) that circumvented PI3Kα toxicity of earlier inhibitors [3]. Concurrently, derivatives like compound 6c showed exceptional DDR1 inhibition (IC₅₀ = 44 nM) and anti-proliferative activity in HCT-116 and MDA-MB-231 cells (IC₅₀ = 3.36–4.00 μM) [1]. In 2015, CHMFL-FLT3-122 incorporated a 4-phenoxyphenyl group at C3 and piperidine at N1, achieving FLT3 inhibition (IC₅₀ = 40 nM) with 170-fold selectivity over c-KIT [4]. The evolution continues with third-generation EGFR inhibitors like compound 12b (IC₅₀ = 0.016 μM vs. EGFRWT) that overcome T790M resistance [2].
Table 2: Evolution of Key Derivatives
Compound | Target | Key Modification | Achievement | Year |
---|---|---|---|---|
Early derivatives | EGFR | Unsubstituted core | Demonstrated nanomolar kinase inhibition | 2000s |
PP242 | mTOR | Morpholine replacement at C4 | First selective ATP-competitive mTOR inhibitor | 2010 |
6c | DDR1 | Arylalkyl at N1 | Selective anti-proliferative effects | 2020 |
CHMFL-FLT3-122 | FLT3 | 4-Phenoxyphenyl at C3 | Solved c-KIT selectivity challenge | 2015 |
12b | EGFRT790M | Hydrazone linker | Overcame T790M resistance | 2022 |
This scaffold serves as a versatile bioisostere for multiple heterocycles:
Interactive Table 3: Bioisosteric Applications and Outcomes
Replaced Scaffold | Target | Advantage of Pyrazolopyrimidinone | Example Derivative |
---|---|---|---|
Imidazopyridine | BTK | Reduced CYP3A4 inhibition | Ibrutinib analogs |
Morpholine | mTOR | Eliminated PI3Kα inhibition (ΔIC₅₀ >100×) | PP242 |
Quinazoline | EGFR | Improved solubility (ΔlogP = -0.8) | Compound 12b |
Thienopyrimidine | FLT3 | Enhanced metabolic stability (t₁/₂ +3h) | CHMFL-FLT3-122 |
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